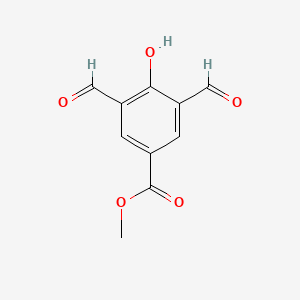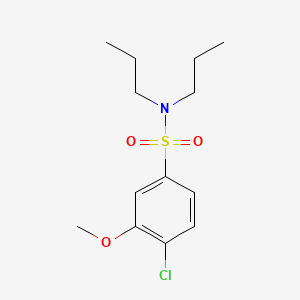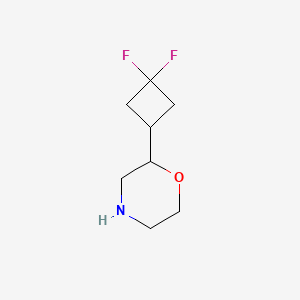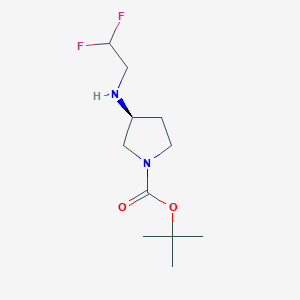
tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. Pyrrolidine derivatives are known for their presence in various bioactive molecules and are often used as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study describes a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine derivatives . Additionally, an optimized large-scale synthesis of a tert-butyl hexahydro pyrrolidine carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been developed, showcasing the industrial applicability of such syntheses .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. X-ray diffraction studies have been used to characterize the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing detailed information about the conformation of the pyrrolidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents have been explored . The versatility in chemical reactions allows for the functionalization and transformation of pyrrolidine derivatives into more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The difluoroethylamino group may also impact the compound's polarity and hydrogen bonding capability. These properties are crucial for the compound's behavior in chemical reactions and its potential biological activity.
Applications De Recherche Scientifique
Enantioselective Synthesis
One significant application of this compound is in enantioselective synthesis. For instance, Chung et al. (2005) demonstrated a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, where the key nitrile anion 5-exo-tet cyclization concomitantly formed the pyrrolidine ring with clean inversion of the C-4 center to afford 1,3,4-trisubstituted chiral pyrrolidine. This method achieved high yields and enantiomeric excesses (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Chemical Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of similar compounds have been a focus area, as detailed by Naveen et al. (2007), who synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction studies (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Palladium-Catalyzed Coupling Reactions
In another study, Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids (Wustrow & Wise, 1991).
Asymmetric Synthesis of Polyfluoroalkylated Prolinols
Furthermore, Funabiki et al. (2008) discussed the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols using tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. Their study highlighted excellent yields and diastereoselectivities in the reduction process (Funabiki, Shibata, Iwata, Hatano, Kubota, Komura, Ebihara, & Matsui, 2008).
Investigations in Antibacterial Agents
Bouzard et al. (1992) explored the synthesis of fluoronaphthyridines and their applications as antibacterial agents, emphasizing the significance of (3S)-3-amino-pyrrolidine in enhancing in vitro and in vivo activity (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)14-6-9(12)13/h8-9,14H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDFRBOHXGSIA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)
![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)
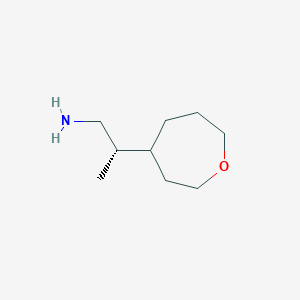
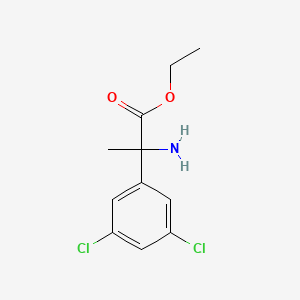
![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)
![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)
